![molecular formula C7H11NO3S B2482502 (3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one CAS No. 136495-86-8](/img/structure/B2482502.png)
(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one
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Description
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Molecules
The compound has been utilized in microwave-assisted synthesis of various heterocyclic molecules like benzoxazole, benzothiazole, and oxazolopyridine derivatives. This method offers a catalyst-free and solvent-free approach, yielding these compounds in significant quantities in less than 20 minutes (Sondhi, Arya, & Rani, 2012).
Neuroprotective Agents in Brain Diseases
Derivatives of benzothiazole, which include this compound, have been synthesized and tested for neuroprotective properties in models of brain disease. These compounds have shown potential in reducing neuronal injury and possess antioxidant properties (Anzini et al., 2010).
Synthesis of 2-Substituted Benzoazoles
The compound has been used in the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles. This synthesis is achieved by treating certain precursor acids with substituted anilines, yielding these derivatives in good yields (Suzuki, Yamabayashi, & Izawa, 1976).
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have been shown to possess significant antimicrobial properties, as assessed by the disc diffusion method (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Antidiabetic Agents
Benzothiazole derivatives have been synthesized and evaluated for their antidiabetic activity. These compounds have demonstrated significant hypoglycemic activity in alloxan-induced diabetic models in rats, suggesting potential use in diabetes treatment (Kumar et al., 2017).
properties
IUPAC Name |
(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFFMCNMMSWKV-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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